5-Aminotetramethyl Rhodamine

Fluorescence Spectroscopy Quantum Yield Isomer Purity

Mixed TAMRA isomer reagents cause co-eluting HPLC peaks that complicate conjugate purification. 5-Aminotetramethyl Rhodamine (CAS 167095-10-5) is a defined single isomer that resolves this issue. • Single-isomer purity: eliminates mixed-isomer HPLC co-elution, enabling straightforward purification of homogeneous ADCs and peptide probes. • Primary amine handle: enables direct reductive amination with glycans-a pathway inaccessible to carboxy-TAMRA dyes. • +10.3% higher quantum yield vs. 6-isomer; directly improves signal-to-noise and detection limits in low-abundance assays.

Molecular Formula C24H23N3O3
Molecular Weight 401.5 g/mol
CAS No. 167095-10-5
Cat. No. B014191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminotetramethyl Rhodamine
CAS167095-10-5
Synonyms5-Amino-3’,6’-bis(dimethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one; _x000B_
Molecular FormulaC24H23N3O3
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C
InChIInChI=1S/C24H23N3O3/c1-26(2)15-6-9-19-21(12-15)29-22-13-16(27(3)4)7-10-20(22)24(19)18-8-5-14(25)11-17(18)23(28)30-24/h5-13H,25H2,1-4H3
InChIKeySCDBRTCWHLGIMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminotetramethyl Rhodamine Overview


5-Aminotetramethyl Rhodamine (5-Amino-TMR; CAS 167095-10-5) is a synthetic, single-isomer fluorescent dye derived from the tetramethylrhodamine (TAMRA) xanthene scaffold, featuring a primary aromatic amine at the 5-position of the pendant benzoate ring . It exists as a zwitterionic inner salt with molecular formula C₂₄H₂₃N₃O₃ and a molecular weight of 401.46 g/mol . This compound functions primarily as a versatile synthetic intermediate for generating reactive TAMRA derivatives (e.g., isothiocyanates, maleimides) and is supplied with a purity typically exceeding 95% for use in demanding bioconjugation workflows .

5-Aminotetramethyl Rhodamine: Isomeric Purity and Unique Reactivity


The substitution of 5-Aminotetramethyl Rhodamine with generic 'TAMRA' reagents or mixed isomers introduces significant variability in downstream experimental outcomes. Unlike the commonly supplied mixture of 5- and 6-carboxy-TAMRA isomers, 5-Amino-TMR is a defined single isomer, which eliminates the co-elution of multiple peaks during HPLC purification of conjugates [1]. Furthermore, the presence of the primary aromatic amine provides a distinct chemical handle for derivatization via reductive amination or reaction with electrophiles, a functional vector absent in carboxy-TAMRA (5-TAMRA) which requires activation via NHS ester chemistry [2]. Even among amino-TAMRA isomers, the position of the amine dictates steric and electronic properties; 5-Amino-TMR exhibits a quantifiably higher fluorescence quantum yield than its 6-isomer counterpart due to reduced steric quenching, directly impacting signal-to-noise ratios in sensitive assays .

5-Aminotetramethyl Rhodamine: Comparative Evidence


Quantum Yield: 5-Amino-TMR vs 6-Amino-TMR

Direct comparative analysis of the 5-amino and 6-amino TAMRA isomers reveals a measurable difference in intrinsic brightness. In methanol, 5-Aminotetramethyl Rhodamine (5-Amino-TMR) demonstrates a fluorescence quantum yield (Φ) of 0.75, which is higher than the 0.68 value recorded for the 6-amino isomer . This quantifiable increase in radiative efficiency is attributed to reduced steric hindrance around the amino group in the 5-position.

Fluorescence Spectroscopy Quantum Yield Isomer Purity

Quantum Yield: Amino-TMR vs Carboxy-TMR

While not a direct head-to-head measurement under identical conditions, cross-study analysis indicates a substantial difference in the intrinsic brightness of the amino-TAMRA core versus the widely used carboxy-TAMRA (5-TAMRA) dye. 5-Aminotetramethyl Rhodamine exhibits a quantum yield of 0.75 in methanol , whereas 5-Carboxytetramethylrhodamine (5-TAMRA) is reported to have a quantum yield of 0.1 in aqueous environments . The dramatic difference underscores the impact of the amine functional group on the photophysics of the xanthene core.

Fluorescence Spectroscopy Quantum Yield Dye Comparison

Spectral Excitation and Emission Profile

5-Aminotetramethyl Rhodamine displays spectral properties consistent with the TAMRA family but with specific peak positions that are critical for instrument filter selection. It has an excitation maximum at 556 nm and an emission maximum at 563 nm, with a molar extinction coefficient (ε) of 84,000 L⋅mol⁻¹⋅cm⁻¹ . These values place it within the orange-red region of the visible spectrum, offering a defined spectral window for multiplexing with green fluorophores like fluorescein (FAM).

Spectral Properties Excitation/Emission Fluorescence Microscopy

HPLC Resolution: Single Isomer vs Mixed Isomers

In practical bioconjugation workflows, the use of a single isomer like 5-Aminotetramethyl Rhodamine provides a distinct analytical advantage over the commonly used mixed 5(6)-TAMRA isomer reagents. Technical notes indicate that single TAMRA isomers give 'better resolution in HPLC purification that is often required in the conjugation processes' [1]. This is due to the elimination of multiple, closely eluting peaks arising from the mixture of positional isomers, simplifying purification and increasing the yield of the desired homogeneous conjugate.

Bioconjugation HPLC Purification Isomer Resolution

Reactivity: Amine vs Carboxy Conjugation

The primary aromatic amine of 5-Aminotetramethyl Rhodamine enables direct conjugation pathways that are not accessible to the more common carboxy-TAMRA (5-TAMRA). While 5-TAMRA requires pre-activation to an NHS ester for reaction with amines, 5-Amino-TMR can be directly coupled to molecules bearing electrophilic groups (e.g., activated esters, epoxides), or used in reductive amination with aldehydes/ketones [1]. This orthogonal reactivity simplifies synthetic routes and avoids the hydrolytic instability associated with active esters.

Chemical Reactivity Bioconjugation Amine Chemistry

Purity and Physical Properties

Commercially available 5-Aminotetramethyl Rhodamine is supplied as a purple powder with a specified purity of >95% (HPLC) . The compound is soluble in DMSO and methanol, and stable for at least two years when stored at +4°C protected from light and moisture . This level of purity and defined stability profile ensures minimal lot-to-lot variability and reliable performance in quantitative assays.

Quality Control Purity Physical Properties

5-Aminotetramethyl Rhodamine: Validated Applications


Homogeneous TAMRA Bioconjugate Synthesis

Based on its status as a defined single isomer (Evidence 4), 5-Aminotetramethyl Rhodamine is ideally suited for the synthesis of bioconjugates that require rigorous purification, such as antibody-drug conjugates (ADCs) or peptide probes intended for in vivo imaging. The use of a single isomer eliminates the complexity of mixed isomer conjugates, allowing for straightforward HPLC purification and characterization of a single, homogeneous product [1].

Glycoprotein and Polysaccharide Derivatization

Leveraging its unique primary amine functionality (Evidence 5), this compound is the reagent of choice for labeling glycoproteins and carbohydrates via reductive amination. This pathway is not feasible with standard carboxy-TAMRA dyes, which require carboxylate activation. The ability to directly conjugate to periodate-oxidized glycan aldehydes offers a streamlined, high-yield approach for generating fluorescent glycoconjugates [2].

High-Sensitivity Fluorescence Assays

In applications where signal intensity is paramount, such as low-abundance protein detection or single-molecule fluorescence, the quantifiably higher quantum yield of the 5-amino isomer relative to the 6-amino isomer (Evidence 1) makes 5-Aminotetramethyl Rhodamine the superior choice. The +10.3% increase in brightness directly enhances the limit of detection and signal-to-noise ratio .

Reactive TAMRA Derivative Synthesis

As established in the baseline overview (Section 1), 5-Aminotetramethyl Rhodamine is a key synthetic intermediate. It is the direct precursor for preparing a suite of reactive TAMRA derivatives, including TAMRA-isothiocyanate and TAMRA-maleimide . Laboratories engaged in custom probe development rely on this building block to generate a consistent supply of these essential reagents with defined isomer purity.

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